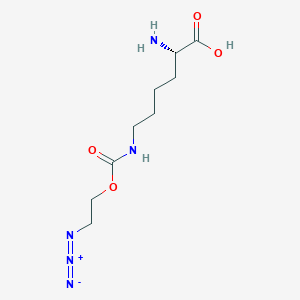

UAA crosslinker 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Entrecruzador UAA 1: es un compuesto químico utilizado en la incorporación de aminoácidos no canónicos en proteínas. Es un codón ámbar utilizado para la incorporación de aminoácidos no canónicos, aprovechando la actividad promiscua de ciertas aminoacil-tRNA sintetasas de tipo salvaje e ingeniería . Este compuesto es un reactivo de química de clic que contiene un grupo azida, que puede sufrir reacciones de cicloadición azida-alquino catalizadas por cobre con moléculas que contienen grupos alquino .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El entrecruzador UAA 1 se sintetiza a través de una serie de reacciones químicas que involucran la incorporación de grupos azida. La síntesis generalmente implica el uso de precursores que contienen azida y moléculas que contienen alquino, que sufren reacciones de cicloadición azida-alquino catalizadas por cobre (CuAAc) para formar el producto final .

Métodos de producción industrial: La producción industrial de entrecruzador UAA 1 implica síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio. El proceso incluye el uso de reactivos de alta pureza y entornos de reacción controlados para garantizar la consistencia y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El entrecruzador UAA 1 sufre varios tipos de reacciones químicas, que incluyen:

Cicloadición azida-alquino catalizada por cobre (CuAAc): Esta reacción implica la formación de un anillo triazol al hacer reaccionar el grupo azida del entrecruzador UAA 1 con un grupo alquino en presencia de un catalizador de cobre.

Cicloadición azida-alquino promovida por tensión (SPAAC): Esta reacción ocurre con moléculas que contienen grupos dibenzociclooctino (DBCO) o biciclononino (BCN), formando un anillo triazol sin la necesidad de un catalizador de cobre.

Reactivos y condiciones comunes:

Sulfato de cobre (CuSO₄): Utilizado como catalizador en reacciones CuAAc.

Ascorbato de sodio: Actúa como agente reductor en reacciones CuAAc.

DBCO y BCN: Utilizado en reacciones SPAAC.

Productos principales formados: Los principales productos formados a partir de estas reacciones son compuestos que contienen triazol, que se utilizan en diversas aplicaciones, incluida la bioconjugación y el etiquetado de proteínas .

Aplicaciones Científicas De Investigación

Química: El entrecruzador UAA 1 se utiliza ampliamente en la química de clic para la síntesis de moléculas complejas y bioconjugados. Permite la incorporación específica del sitio de aminoácidos no canónicos en proteínas, facilitando el estudio de la estructura y función de las proteínas .

Biología: En la investigación biológica, el entrecruzador UAA 1 se utiliza para estudiar las interacciones proteína-proteína y los cambios conformacionales de las proteínas. Permite el etiquetado preciso y el seguimiento de proteínas en células vivas .

Medicina: El entrecruzador UAA 1 se utiliza en el desarrollo de conjugados de anticuerpo-fármaco (ADC) para la terapia dirigida del cáncer. Permite la conjugación específica del sitio de fármacos a anticuerpos, mejorando la eficacia y la especificidad del tratamiento .

Industria: En el sector industrial, el entrecruzador UAA 1 se utiliza en la producción de bioconjugados y biomateriales. También se emplea en el desarrollo de herramientas de diagnóstico y biosensores .

Mecanismo De Acción

El entrecruzador UAA 1 ejerce sus efectos mediante la incorporación de aminoácidos no canónicos en proteínas. Este proceso implica el uso de aminoacil-tRNA sintetasas modificadas que reconocen el codón ámbar e incorporan el aminoácido no canónico en la cadena polipeptídica en crecimiento . El grupo azida del entrecruzador UAA 1 luego sufre reacciones de química de clic con moléculas que contienen alquino, formando enlaces triazol estables .

Comparación Con Compuestos Similares

Compuestos similares:

EDC (1-etil-3-(3-dimetilaminopropil)carbodiimida): Un entrecruzador de longitud cero conocido por su alta eficiencia y baja toxicidad.

BS3 (Bis[sulfosuccinimidil]suberato): Similar a DSS pero con mayor solubilidad en agua.

Singularidad: El entrecruzador UAA 1 es único en su capacidad de incorporar aminoácidos no canónicos en proteínas con alta especificidad y eficiencia. Su grupo azida permite reacciones de química de clic versátiles, lo que lo convierte en una herramienta valiosa en diversas aplicaciones de investigación científica .

Actividad Biológica

UAA Crosslinker 1, also known as this compound hydrochloride (CAS#: 1994331-17-7), is a novel compound utilized primarily in the realm of protein chemistry for the incorporation of non-canonical amino acids (ncAAs) into proteins. This article delves into its biological activity, applications in research, and relevant case studies.

Overview of this compound

This compound is designed to facilitate the incorporation of ncAAs into proteins in vivo, leveraging the promiscuous activity of engineered aminoacyl-tRNA synthetases. Its molecular formula is C9H18ClN5O4 with a molecular weight of 295.72 g/mol . The compound is particularly significant for studying protein-protein interactions and mapping cellular processes.

This compound operates by enabling the site-specific incorporation of ncAAs into proteins. This process is achieved through genetic code expansion (GCE), wherein a specific aminoacyl-tRNA synthetase recognizes the UAA and incorporates it at designated amber stop codons within the target protein sequence. This allows researchers to introduce reactive groups that can form covalent bonds with nearby proteins, facilitating the capture and identification of protein interactions in live cells .

Biological Applications

The applications of this compound are vast, particularly in studying complex protein interactions and cellular dynamics. Some key applications include:

- Protein Interaction Mapping : this compound has been employed to elucidate protein interaction networks within living cells. By incorporating the crosslinker into specific proteins, researchers can capture transient interactions that are otherwise difficult to study .

- Structural Biology : The compound aids in mapping the binding interfaces of interacting proteins, providing insights into their structural organization and functional mechanisms .

Case Studies

Several studies have highlighted the utility of this compound in biological research:

- Photoreactive Crosslinking System : A study demonstrated the use of a photoreactive UAA system to capture protein interactions within the intracellular environment of Toxoplasma gondii. The incorporation of UAA allowed researchers to identify binding partners and map interaction interfaces effectively .

- Direct Protein Interaction Characterization : Another study utilized genetically encoded crosslinkers, including this compound, to capture protein interactions in live cells. The results revealed critical insights into how specific proteins interact under physiological conditions, enhancing our understanding of cellular processes .

- Mapping Protein Complexes : Research involving this compound has successfully mapped complexes within the inner membrane complex (IMC) cytoskeleton of Toxoplasma gondii, revealing how essential proteins associate with one another to maintain cellular integrity .

Data Table: Summary of Key Findings

Propiedades

Fórmula molecular |

C9H17N5O4 |

|---|---|

Peso molecular |

259.26 g/mol |

Nombre IUPAC |

(2S)-2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C9H17N5O4/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11/h7H,1-6,10H2,(H,12,17)(H,15,16)/t7-/m0/s1 |

Clave InChI |

RPLCQQYRZLXMKL-ZETCQYMHSA-N |

SMILES isomérico |

C(CCNC(=O)OCCN=[N+]=[N-])C[C@@H](C(=O)O)N |

SMILES canónico |

C(CCNC(=O)OCCN=[N+]=[N-])CC(C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.